3-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
説明
特性
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-16-5-10-20(30-2)22-23(16)32-24(27-22)28(15-17-4-3-12-26-14-17)21(29)11-13-31-19-8-6-18(25)7-9-19/h3-10,12,14H,11,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATBCNFGPZFCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide (CAS Number: 941952-02-9) is a novel synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 467.6 g/mol . The structural components include a thiazole moiety, a pyridine ring, and a fluorophenyl group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN3O2S2 |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 941952-02-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of various enzymes and receptors linked to cancer progression and inflammation.
- Anticancer Activity : The compound has shown promising cytotoxic effects against several cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that thiazole derivatives can exhibit neuroprotective properties, which may be relevant for conditions such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and phenyl rings significantly influence the biological activity:
- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.
- Methoxy Group : The methoxy substituent on the benzo[d]thiazole ring appears to play a critical role in modulating receptor interactions and enhancing anticancer efficacy.
Case Study 1: Anticancer Activity
In a study published in MDPI, various thiazole derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to 3-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting significant potential as anticancer agents .
Case Study 2: Neuroprotective Properties
Research highlighted in ResearchGate explored the neuroprotective effects of thiazole-based compounds. The study revealed that certain derivatives could inhibit neuroinflammatory pathways, leading to reduced neuronal cell death in vitro. This suggests potential applications in treating neurodegenerative diseases .
科学的研究の応用
Biological Activities
-
Anticancer Properties :
- The compound has shown promising anticancer activity against various cancer cell lines. For instance, derivatives of thiazole and benzothiazole have been synthesized and tested, revealing cytotoxic effects with IC50 values in the micromolar range against cancer cells such as MCF-7 and HePG-2. The presence of electron-withdrawing groups (like fluorine) has been linked to enhanced anticancer efficacy .
-
Antimicrobial Activity :
- Thiazole derivatives, including those similar to the compound , have demonstrated significant antibacterial properties. Studies indicate that certain thiazole compounds exhibit minimum inhibitory concentrations (MIC) effective against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .
- Anticonvulsant Activity :
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiazole derivatives related to the target compound for their anticancer effects on various cell lines. The most active compounds showed IC50 values below 10 µM against MCF-7 cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of thiazole-based compounds was screened for antimicrobial activity against a panel of bacterial strains. Compounds exhibiting a 31.25 µg/mL MIC against Staphylococcus aureus were identified, highlighting their potential as new antibiotic candidates .
類似化合物との比較
Structural Comparisons
Table 1: Structural Features and Substituents
Key Observations :
- Core Heterocycles : The target compound’s benzothiazole distinguishes it from thiazole (Compound 31) or thiadiazole () cores, which may alter binding affinity or metabolic stability.
- Fluorinated Substituents : The 4-fluorophenyl group is shared with Compound 31 and derivatives, a common feature in bioactive molecules due to enhanced bioavailability and target interaction .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can intermediates be validated?
- Answer : The compound’s structure suggests a multi-step synthesis involving:
- Amide coupling : Reacting a benzo[d]thiazol-2-amine derivative with activated carboxylic acids (e.g., using HATU or EDCI) .
- Suzuki-Miyaura cross-coupling : Introducing the 4-fluorophenylthio group via a boronic acid intermediate, as demonstrated in structurally similar compounds .
- Validation : Intermediates should be characterized via H/C NMR (e.g., confirming pyridinylmethyl substitution at ~8.5–9.0 ppm) and LC-MS for purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Answer :
- H/C NMR : Identify aromatic protons (6.5–8.5 ppm for fluorophenyl and pyridinyl groups) and methoxy signals (~3.8 ppm) .
- FT-IR : Confirm thioether (C-S stretch at ~600–700 cm) and amide (N-H bend at ~1550 cm) functionalities .
- HRMS : Verify molecular ion peaks (e.g., [M+H] for CHFNOS, theoretical m/z 478.0952) .
Q. How should researchers design in vitro assays to evaluate its biological activity?
- Answer :
- Target Selection : Prioritize kinases (e.g., KPNB1) or cancer-related pathways based on structural analogs showing sub-µM IC values .
- Assay Conditions : Use cell lines (e.g., HeLa or MCF-7) with ATP-concentration-matched controls to avoid false positives in kinase inhibition assays .
- Dose-Response : Include a 10-point dilution series (0.1 nM–100 µM) to calculate EC and assess cytotoxicity (via MTT assay) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
- Answer :
- Catalyst Screening : Test Pd(PPh) vs. XPhos Pd G3 for Suzuki coupling efficiency; optimize reaction temperature (80–100°C) and solvent (toluene/EtOH vs. DMF) .
- Purification : Use preparative HPLC with a C18 column (ACN/HO gradient) to resolve diastereomers or byproducts .
- Yield Improvement : Replace traditional workup with flow chemistry (residence time: 30–60 s) to reduce side reactions, as demonstrated in diazomethane syntheses .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Answer :
- Substitution Analysis : Compare analogs with:
- Fluorophenyl vs. chlorophenyl : Assess electron-withdrawing effects on target binding .
- Methoxy vs. ethoxy groups : Evaluate steric hindrance in the benzo[d]thiazole ring .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with KPNB1’s cargo-binding pocket .
Q. How should contradictory bioactivity data between studies be resolved?
- Answer :
- Assay Variability : Replicate experiments across multiple cell lines (e.g., compare adherent vs. suspension cultures) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., demethylated or oxidized species) in cell media .
- Target Redundancy : Perform siRNA knockdowns to confirm on-target effects (e.g., KPNB1 vs. CRM1) .
Q. What challenges arise in transitioning from in vitro to in vivo models, and how can they be mitigated?
- Answer :
- Pharmacokinetics : Address poor solubility via PEGylation or nanoformulation (e.g., liposomal encapsulation) .
- Metabolic Stability : Monitor hepatic clearance using microsomal assays (e.g., human liver microsomes, t > 60 min) .
- Toxicity Profiling : Conduct acute toxicity studies in rodents (dose: 10–100 mg/kg) with histopathology and serum biochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
